
5,8-bis(5-broMothiophen-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-bis(5-bromothiophen-2-yl)-2,6-dioctyl-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione is a compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it a valuable component in the development of semiconducting materials for applications such as organic solar cells and field-effect transistors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-bis(5-bromothiophen-2-yl)-2,6-dioctyl-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione typically involves a multi-step process. One common method includes the Stille cross-coupling reaction, where 4,8-bis(5-bromothiophen-2-yl)-2,6-dioctyl-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione is synthesized by coupling a brominated thiophene derivative with a triazoloisoindole precursor .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Stille coupling reactions, utilizing palladium catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5,8-bis(5-bromothiophen-2-yl)-2,6-dioctyl-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene rings can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Stille couplings to form larger conjugated systems.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Bases: Bases such as potassium carbonate (K2CO3) are often used to deprotonate reactants and drive the reaction forward.
Major Products Formed
The major products formed from these reactions are typically larger conjugated polymers or oligomers, which are used in the fabrication of organic electronic devices.
Aplicaciones Científicas De Investigación
5,8-bis(5-bromothiophen-2-yl)-2,6-dioctyl-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione has several scientific research applications:
Organic Solar Cells: Used as a donor material in the active layer of organic solar cells to improve power conversion efficiency.
Field-Effect Transistors: Employed in the development of organic field-effect transistors due to its semiconducting properties.
Photovoltaic Devices: Utilized in the fabrication of photovoltaic devices to enhance light absorption and charge transport.
Mecanismo De Acción
The mechanism by which 5,8-bis(5-bromothiophen-2-yl)-2,6-dioctyl-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione exerts its effects involves its ability to form conjugated systems that facilitate charge transport. The molecular targets include the active layers of organic electronic devices, where the compound’s electronic properties enable efficient charge separation and transport .
Comparación Con Compuestos Similares
Similar Compounds
4,7-bis(5-bromothiophen-2-yl)-benzo[c][1,2,5]thiadiazole: Another compound used in organic electronics with similar structural properties.
3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Known for its application in organic solar cells.
Uniqueness
5,8-bis(5-bromothiophen-2-yl)-2,6-dioctyl-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione is unique due to its triazoloisoindole core, which imparts distinct electronic properties that enhance its performance in organic electronic applications .
Propiedades
Fórmula molecular |
C44H48Br2N2O2S2 |
|---|---|
Peso molecular |
860.8 g/mol |
Nombre IUPAC |
5,8-bis(5-bromothiophen-2-yl)-2,3-bis(3-octoxyphenyl)quinoxaline |
InChI |
InChI=1S/C44H48Br2N2O2S2/c1-3-5-7-9-11-13-27-49-33-19-15-17-31(29-33)41-42(32-18-16-20-34(30-32)50-28-14-12-10-8-6-4-2)48-44-36(38-24-26-40(46)52-38)22-21-35(43(44)47-41)37-23-25-39(45)51-37/h15-26,29-30H,3-14,27-28H2,1-2H3 |
Clave InChI |
APWNEFWBTHVGBF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC(=CC=C4)OCCCCCCCC)C5=CC=C(S5)Br)C6=CC=C(S6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


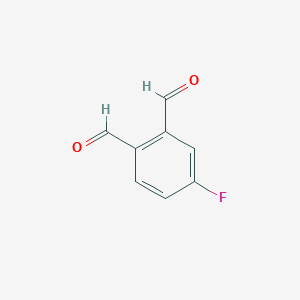
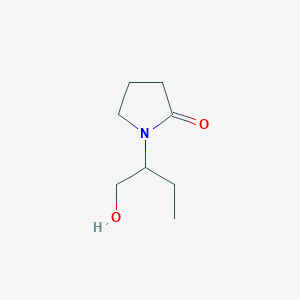
![2-amino-N-[1-[[1-[2-[5-(dimethylamino)naphthalen-1-yl]sulfonylhydrazinyl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide](/img/structure/B12294385.png)
![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12294387.png)

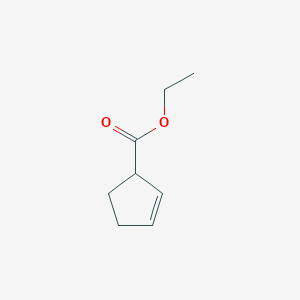
![(Z)-2-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12294421.png)
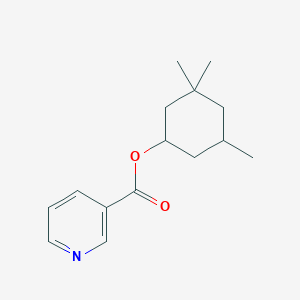
![3-[14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12294436.png)
![2-Aminobutanedioic acid;6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B12294437.png)
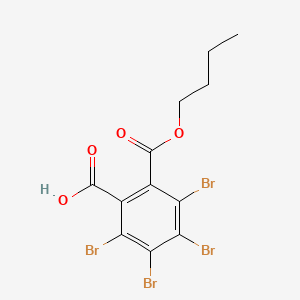
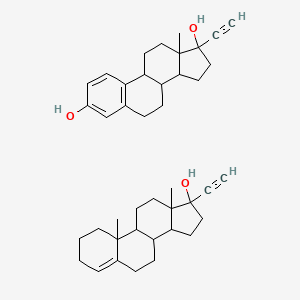
![Benzofuro[5,6-b]furan-4,8-dione](/img/structure/B12294452.png)
![5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde](/img/structure/B12294456.png)
